![molecular formula C17H21N3O2 B4696520 N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B4696520.png)
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
説明
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase dopamine release in the striatum, which may be beneficial for the treatment of Parkinson's disease. In addition, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive deficits in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. However, one limitation is that N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide research. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide in human clinical trials for the treatment of various neurological disorders. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide may have potential applications in the enhancement of cognitive function and memory in healthy individuals.
科学的研究の応用
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has also been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the striatum. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been studied for its potential to treat schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder.
特性
IUPAC Name |
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-20-17(22-16)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKILVWKPEKDTJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24800459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。